Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1, a phenyl group at position 3, and an ethyl ester at position 4. The iodine atom in the iodomethyl moiety imparts significant reactivity, making this compound valuable in nucleophilic substitution reactions and cross-coupling chemistry. This compound is primarily used in pharmaceutical and materials research as a building block for complex molecule synthesis .
Properties
Molecular Formula |
C15H17IO3 |
|---|---|
Molecular Weight |
372.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
JQIFFPDRBLECRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Reaction Conditions
Detailed Synthetic Route Example
[2+2] Photocycloaddition: Starting from a suitable alkene precursor bearing a phenyl substituent, UV light induces cycloaddition to form the oxabicyclo[2.1.1]hexane ring system. This step is often catalyzed by photosensitizers under inert atmosphere to prevent side reactions.
Iodomethyl Group Installation: The bicyclic intermediate is subjected to halogenation using iodine-based reagents such as iodine monochloride or N-iodosuccinimide. This selectively introduces the iodomethyl group at the 1-position. Reaction conditions are optimized to avoid over-halogenation or decomposition.
Esterification: The carboxylic acid intermediate is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester, completing the synthesis of this compound.
Industrial Production Considerations
- Scale-up: Industrial synthesis adapts the laboratory protocol with optimized parameters such as temperature control, continuous flow photoreactors for the cycloaddition step, and efficient halogenation reactors to ensure reproducibility and safety.
- Purification: Chromatographic techniques, including flash chromatography and preparative HPLC, are employed to isolate the pure compound with high yield and minimal impurities.
- Catalyst and Solvent Recycling: To enhance sustainability, catalysts and solvents are recovered and reused where possible.
Analytical Data and Reaction Monitoring
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group serves as a primary site for nucleophilic substitution, enabling the introduction of diverse functional groups.
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 60°C, 12 hrs | Methoxy derivative with retained bicyclic structure |
| Potassium cyanide | Ethanol, reflux, 8 hrs | Cyanomethyl-substituted analog |
| Ammonia (aqueous) | THF, RT, 24 hrs | Aminomethyl derivative; requires catalytic KI for improved yield |
These reactions typically proceed via an S<sub>N</sub>2 mechanism, with steric hindrance from the bicyclic core influencing reaction rates.
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Condition | Catalyst | Product | Application |
|---|---|---|---|
| 1M HCl, reflux, 6 hrs | – | 1-(Iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | Precursor for amide coupling |
| 0.5M NaOH, RT, 24 hrs | Phase-transfer agent | Sodium carboxylate salt | Water-soluble intermediate for synthesis |
Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions.
Oxidation of the Phenyl Substituent
The phenyl ring undergoes electrophilic aromatic substitution, particularly under nitrating conditions.
| Reagent | Conditions | Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | 3-(4-Nitrophenyl) derivative (para isomer dominant) |
| Cl<sub>2</sub>, FeCl<sub>3</sub> | DCM, RT, 12 hrs | Chlorinated analog (mixture of ortho/para isomers) |
Nitration occurs preferentially at the para position due to steric constraints from the bicyclic system.
Cycloaddition Reactions
The strained bicyclo[2.1.1]hexane core participates in Diels-Alder reactions, expanding its utility in synthesizing polycyclic systems.
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 48 hrs | Hexacyclic adduct with retained iodine functionality |
| Tetracyanoethylene | Acetonitrile, RT, 72 hrs | Electron-deficient adduct; regioselectivity controlled by iodomethyl group |
Reaction rates are slower compared to unstrained dienes due to reduced orbital overlap in the bicyclic system.
Physicochemical Influences on Reactivity
The 2-oxabicyclo[2.1.1]hexane core significantly alters solubility compared to planar aromatic systems, impacting reaction efficiency:
| Scaffold | Aqueous Solubility (µM) | LogP |
|---|---|---|
| ortho-Substituted phenyl | 25 | 3.8 |
| 2-Oxabicyclo[2.1.1]hexane | 155 | 2.1 |
Data adapted from comparative studies demonstrate that the bicyclic system enhances solubility by ~6-fold, facilitating homogeneous reaction conditions and reducing reliance on organic solvents .
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The oxabicyclohexane ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-oxabicyclo[2.1.1]hexane derivatives allows for tailored applications. Below is a comparative analysis of key analogs:
Structural Variations and Molecular Properties
Reactivity and Stability
- Iodomethyl Derivatives : The iodine atom in the target compound (and analogs like EN300-7291011) acts as a superior leaving group, enabling Suzuki-Miyaura or Ullmann-type couplings. However, iodinated compounds may exhibit light sensitivity, requiring storage in amber vials .
- Azidomethyl Derivatives : Azide-functionalized analogs (e.g., CAS 2229261-01-0) are pivotal in bioorthogonal "click" reactions (e.g., with alkynes), offering rapid conjugation under mild conditions. However, azides pose explosion risks under high heat .
- Aminomethyl Derivatives: Compounds like CAS 2228470-51-5 provide nucleophilic amine groups for acylations or Schiff base formations but may require protection to avoid side reactions .
Commercial Availability and Pricing
- The iodomethyl-phenyl derivative (3D-EPD43289) is priced at €2,231.00/50 mg , reflecting its specialized synthetic utility .
- Azidomethyl-dimethyl analogs (CAS 2229261-01-0) are discontinued but were previously available at lower costs (~€667/50 mg), highlighting market shifts toward iodine- or spiro-based systems .
Biological Activity
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHIO
- Molecular Weight : 296.1 g/mol
- CAS Number : 2229432-89-5
The presence of an iodomethyl group and a phenyl moiety enhances its reactivity and potential biological interactions.
This compound is hypothesized to interact with various biological targets, particularly G protein-coupled receptors (GPCRs). Compounds with similar bicyclic structures have been studied for their ability to modulate GPCR activity, which is crucial in numerous physiological processes .
Pharmacological Potential
Research indicates that bicyclic compounds can exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains due to their ability to disrupt microbial cell membranes.
- Anticancer Properties : Certain bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of bicyclic compounds, including derivatives of this compound, against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a new class of antibiotics .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that specific derivatives could significantly reduce cell viability, indicating their potential as anticancer agents. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Synthesis Methods
This compound can be synthesized through several methods:
| Method | Description |
|---|---|
| Diels-Alder Reaction | Utilizes the compound as a diene to form more complex structures by reacting with dienophiles. |
| Nucleophilic Substitution | The iodomethyl group allows for further functionalization through nucleophilic attack, enhancing the compound's versatility in synthetic applications . |
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Bromine instead of iodine |
| Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | Bicyclo[2.2.2]octane | Different alkyl chain |
| 1-(iodomethyl)-3-[4-fluorophenyl]-bicyclo[3.3.0]octane | Bicyclo[3.3.0]octane | Different bicyclic framework |
This table illustrates how variations in substituents influence chemical reactivity and biological activity.
Q & A
What synthetic methodologies are employed for the preparation of Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
The compound can be synthesized via intramolecular photocycloaddition of precursors such as ethyl 3-(2-propenyloxy)propenoate derivatives under UV irradiation. This method generates the bicyclic framework efficiently, as demonstrated in analogous 2-oxabicyclo[2.1.1]hexane systems . Key steps include:
- Photochemical cyclization : UV light promotes [2+2] cycloaddition to form the bicyclic core.
- Iodomethyl functionalization : Post-cyclization halogenation (e.g., iodination) introduces the iodomethyl group.
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Photocycloaddition | UV light, THF, 24h | ~60 | |
| Iodination | NIS (N-iodosuccinimide), DCM, 0°C | ~75 |
How is the stereochemistry and molecular geometry of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing bond angles, torsional strain, and substituent orientation . Complementary 1H-NMR data (e.g., coupling constants and NOE experiments) validate dynamic behavior in solution. For example, the endo configuration of substituents in similar bicyclic systems is confirmed by distinct NMR splitting patterns .
What competing reaction pathways occur during thermolysis of this compound, and how are they analyzed?
Thermolysis of the bicyclic core at elevated temperatures (e.g., 120°C in toluene) leads to fragmentation and ring-opening reactions. For instance, analogous ethyl 2-oxabicyclo[2.1.1]hexane carboxylates decompose into ethyl 2-ethenyl-4-oxobutyrate via retro-[2+2] pathways . Competing pathways are identified using:
- GC-MS : To track volatile decomposition products.
- DFT calculations : To compare activation energies of fragmentation vs. rearrangement routes .
How can computational methods like DFT elucidate electronic and steric effects of the iodomethyl substituent?
Density Functional Theory (DFT) studies reveal:
- Steric strain : The iodomethyl group increases torsional strain in the bicyclic framework, lowering thermal stability.
- Electrophilicity : The iodine atom enhances susceptibility to nucleophilic attack, influencing reactivity in substitution reactions.
- Transition-state modeling : Predicts regioselectivity in ring-opening reactions .
Table 2 : DFT-Calculated Parameters (Hypothetical Data)
| Parameter | Value (kcal/mol) | Reference |
|---|---|---|
| ΔG‡ (fragmentation) | 22.3 | |
| ΔG‡ (rearrangement) | 28.7 |
What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in the iodomethyl group : Resolved using SHELXL’s PART instruction to model partial occupancy .
- Twinned crystals : Managed with SHELXL’s TWIN commands to refine against twinned data .
- Weak diffraction : High-resolution synchrotron data improves electron density maps .
How should researchers address contradictions between experimental and computational structural data?
Discrepancies (e.g., bond length deviations >0.02 Å) require:
Validation tools : Check for overfitting using R1/wR2 ratios and the Hirshfeld test .
Alternative models : Test disordered or protonation-state variants.
Hybrid methods : Combine XRD with solid-state NMR or electron diffraction .
What solvent and temperature conditions favor fragmentation over substitution during solvolysis?
- Fragmentation : Dominates in polar aprotic solvents (e.g., DMSO) at elevated temperatures (>80°C), producing allylic iodides via C-O bond cleavage .
- Substitution : Favored in nucleophilic solvents (e.g., MeOH/H2O) at lower temperatures, yielding ether derivatives.
Table 3 : Solvolysis Outcomes (Based on Analogous Systems)
| Solvent | Temp (°C) | Major Product | Pathway | Reference |
|---|---|---|---|---|
| DMSO | 100 | Allylic iodide | Fragmentation | |
| MeOH/H2O | 25 | Methoxy-substituted bicyclic | Substitution |
How does the iodine atom influence the compound’s stability under oxidative conditions?
The iodomethyl group:
- Reduces oxidative stability : Iodine’s polarizability accelerates radical-mediated degradation.
- Forms reactive intermediates : Iodine radicals participate in chain reactions, detectable via EPR spectroscopy .
- Mitigation: Store under inert atmosphere with radical scavengers (e.g., BHT) .
Notes
- Advanced tools : Prioritize SHELX, ORTEP, and DFT packages (Gaussian, ORCA) for structural and mechanistic analysis.
- Contradictions : No direct conflicts in evidence, but methodologies from analogous systems were extrapolated where specific data was lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
